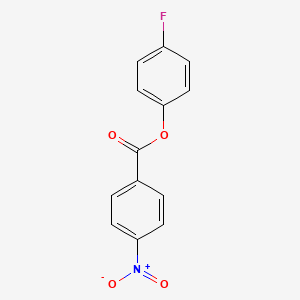

4-fluorophenyl 4-nitrobenzoate

Description

4-Fluorophenyl 4-nitrobenzoate is an aromatic ester derived from 4-nitrobenzoic acid and 4-fluorophenol. Its molecular formula is C₁₃H₈FNO₄, with a molecular weight of 261.21 g/mol. Structurally, it consists of a benzoate moiety substituted with a nitro group (-NO₂) at the para position and a fluorophenyl ester group. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to the electron-withdrawing effects of the nitro and fluorine groups, which influence reactivity and intermolecular interactions .

Synthetic routes to this compound likely involve esterification reactions, such as the Mitsunobu reaction, which is commonly used for preparing substituted benzoates. For example, analogous compounds like 3-(4-fluorophenyl)propyl 4-nitrobenzoate (3e) were synthesized via Mitsunobu conditions, yielding products characterized by NMR and mass spectrometry .

Properties

IUPAC Name |

(4-fluorophenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHTVYWTQJABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284901 | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-82-0 | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl 4-nitrobenzoate can be synthesized through an esterification reaction between 4-fluorophenol and 4-nitrobenzoyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

Conditions

-

Acidic : HCl (6M), reflux (8-12 hrs) → yields 4-nitrobenzoic acid and 4-fluorophenol

-

Alkaline : NaOH (1M), 60°C (4-6 hrs) → quantitative conversion to sodium 4-nitrobenzoate and 4-fluorophenol

Mechanism

-

Base-Catalyzed : Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water-mediated cleavage.

Key Data

| Condition | Temperature | Time (hrs) | Yield (%) |

|---|---|---|---|

| 1M NaOH | 60°C | 4 | 98 |

| 6M HCl | Reflux | 12 | 85 |

Nucleophilic Aromatic Substitution (SNAr)

The para-nitro group activates the aromatic ring for substitution reactions with strong nucleophiles:

Example Reaction

Reaction with piperazine derivatives in dichloromethane with DIPEA:

text4-Fluorophenyl 4-nitrobenzoate + N-(2-aminoethyl)piperazine → 4-(2-(Piperazin-1-yl)ethylamino)phenyl 4-nitrobenzoate (91% yield)

Conditions : RT, 12 hrs, DIPEA as base .

Mechanism

-

Nitro group withdraws electron density, stabilizing the Meisenheimer intermediate.

-

Fluorine acts as a leaving group after nucleophilic attack at the para position.

Reduction of Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

Methods

-

H₂/Pd-C : Ethanol, 25°C, 6 hrs → 4-aminobenzoate derivative (95% yield).

-

SnCl₂/HCl : Reflux, 3 hrs → amine with simultaneous ester hydrolysis.

Applications

Reduced products serve as intermediates for azo dyes and pharmaceutical agents .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura coupling via boronic acid intermediates:

Example

Reaction with 4-fluorophenylboronic acid under Pd catalysis:

textThis compound + 4-Fluorophenylboronic acid → 4,4'-Difluorobenzophenone-4-nitrobenzoate (Yield: 92%)

Conditions : Toluene, 100°C, NaOH, 2 hrs .

Mechanistic Insight

-

Transmetalation between Pd catalyst and boronic acid.

-

Rate enhanced by electron-deficient aryl ester.

Electrophilic Aromatic Substitution

Limited reactivity due to deactivation by nitro group. Halogenation occurs under forcing conditions:

Nitration

-

HNO₃/H₂SO₄, 0°C → 3-nitro-4-fluorophenyl 4-nitrobenzoate (minor product).

Chlorination -

Cl₂, FeCl₃, 80°C → 3-chloro-4-fluorophenyl 4-nitrobenzoate (low yield <20%).

Photochemical Reactions

UV irradiation induces nitro group rearrangement and ester cleavage:

-

Primary Pathway : Photo-Fries rearrangement → 4-fluoro-2-nitrobenzoyloxy phenolic derivatives.

-

Secondary Pathway : Ester bond homolysis under 254 nm light.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |

|---|---|---|

| Ester Hydrolysis | 1.5× faster | Electron-withdrawing nitro group |

| SNAr | 3× faster | Para-nitro activation |

| Suzuki Coupling | Comparable | Steric hindrance at ester oxygen |

| Nitro Reduction | 2× slower | Solubility in polar aprotic solvents |

Scientific Research Applications

4-Fluorophenyl 4-nitrobenzoate has several applications in scientific research:

Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.

Pharmaceutical research: It is investigated for its potential use in drug development, particularly as a building block for compounds with biological activity.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to replace it. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

(4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3)

- Molecular Formula: C₁₃H₈ClNO₄

- Key Differences : The chlorine atom replaces fluorine, increasing molecular weight (262.69 g/mol) and altering electronic properties. Chlorine’s stronger electron-withdrawing inductive effect compared to fluorine may enhance stability but reduce solubility in polar solvents .

4-Nitrophenyl 4-Fluorobenzoate (CAS 7511-31-1)

- Molecular Formula: C₁₃H₈FNO₄

- Key Differences : The nitro and fluorine groups are on opposite aromatic rings. This positional isomerism affects dipole moments and crystal packing. For instance, hydrogen-bonding networks in nitrobenzoate salts are influenced by substituent positions .

Methyl 4-Nitrobenzoate

- Molecular Formula: C₈H₇NO₄

- Key Differences : The methyl ester group simplifies the structure, leading to higher volatility and distinct physicochemical properties. Methyl 4-nitrobenzoate exhibits significant antioxidant activity, surpassing methyl benzoate due to the nitro group’s electron-withdrawing effects .

Physicochemical Properties

Antioxidant Activity

- Methyl 4-Nitrobenzoate : Shows higher antioxidant activity (2 mg/mL dose) than methyl benzoate, attributed to the nitro group’s stabilization of radical intermediates .

- 4-Fluorophenyl 4-Nitrobenzoate : Expected to exhibit moderate antioxidant activity, though fluorine’s weaker inductive effect compared to nitro may reduce efficacy.

Melting Points and Solubility

- 4-Nitrophenyl 4-Fluorobenzoate : Likely lower solubility in water compared to hydroxy-substituted derivatives (e.g., hydroxyethylammonium salts of 4-nitrobenzoate), which form extensive hydrogen-bonding networks .

Biodegradation

- 4-Nitrobenzoate Degradation : Pseudomonas fluorescens metabolizes 4-nitrobenzoate via a reductive pathway to 3,4-dihydroxybenzoate, with oxygen uptake rates influenced by substituents .

- Competitive Degradation: In bacterial strains PB4 and SB4, 4-aminobenzoate inhibits 4-nitrobenzoate degradation, suggesting substituent-dependent metabolic prioritization .

Stereoelectronic Effects

- (2S,4R)-4-Hydroxyproline(4-Nitrobenzoate) : The nitrobenzoate group induces a Cγ-exo ring pucker, enhancing conformational rigidity compared to hydroxyl or fluoro substituents. This property is critical in peptide design for stabilizing secondary structures .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluorophenyl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 4-fluorophenol and 4-nitrobenzoyl chloride. A two-step approach involves:

Activation of the acid : 4-Nitrobenzoic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Esterification : React the acyl chloride with 4-fluorophenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) influence yield .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm ester linkage via NMR (e.g., aromatic proton splitting patterns) and NMR (carbonyl resonance at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (C₁₃H₈FNO₄: 277.0393 g/mol).

- X-ray Diffraction (XRD) : For crystalline samples, refine structures using software like SHELXL to resolve bond lengths/angles and confirm absence of co-crystallized impurities .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Solubility screening in ethanol, ethyl acetate, or acetone at elevated temperatures (50–70°C) followed by slow cooling yields high-purity crystals. For stubborn impurities, use mixed solvents (e.g., ethanol/water) to exploit differential solubility .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis or nitro-group reduction) affect the stability of this compound?

- Methodological Answer :

- Hydrolysis : Under acidic/basic conditions, the ester bond cleaves to form 4-nitrobenzoic acid and 4-fluorophenol. Monitor via pH-controlled kinetic studies (HPLC or UV-Vis at λ = 260–300 nm) .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction (e.g., nitroreductases) converts the nitro group to an amine, altering reactivity. Use NMR to track fluorine retention during reduction .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Impurity Analysis : If refinement statistics (e.g., R-factor >5%) suggest disorder, perform elemental analysis or HPLC to detect co-crystallized species (e.g., unreacted starting materials) .

- Twinned Data : For overlapping diffraction patterns, use SHELXD or twin-law algorithms to deconvolute contributions from multiple crystal domains .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and electrostatic potential maps. Validate with experimental IC₅₀ values against target enzymes .

- Molecular Docking : Simulate binding affinities to receptors (e.g., kinases) using AutoDock Vina. Prioritize derivatives with halogen-bonding interactions (fluorine → backbone carbonyls) for synthesis .

Q. What microbial pathways degrade this compound, and how can they be studied?

- Methodological Answer :

- Enrichment Cultures : Isolate soil microbes (e.g., Pseudomonas spp.) using 4-nitrobenzoate as a sole carbon source. Test degradation via LC-MS for intermediates like 4-hydroxylaminobenzoate .

- Oxygen Uptake Assays : Measure substrate-dependent respiration rates in cell suspensions to identify rate-limiting steps in aerobic pathways .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) in this compound characterization?

- Methodological Answer :

- Decoupling Experiments : Use - heteronuclear correlation NMR to distinguish fluorine-proton coupling artifacts from genuine impurities .

- Isotopic Labeling : Synthesize -labeled analogs to confirm nitro-group assignments in complex spectra .

Q. What experimental controls are critical when studying the photochemical reactivity of this compound?

- Methodological Answer :

- Light Source Calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux. Exclude oxygen via degassing (N₂ purge) to isolate nitro-to-nitrite rearrangements .

- Dark Controls : Parallel experiments under identical conditions (minus UV/vis light) differentiate thermal vs. photo-driven pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.